![molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6](/img/structure/B2955244.png)
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
作用机制
Target of Action
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic of the PDGF receptor . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. This disruption can lead to the inhibition of cell proliferation and survival, thereby potentially treating diseases mediated by angiotensin II .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, as a result of its interaction with the PDGF receptor tyrosine kinase . This can lead to the treatment of diseases mediated by angiotensin II .
生化分析
Biochemical Properties
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide interacts with various enzymes and proteins. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Cellular Effects
The effects of this compound on cells are significant. It inhibits the proliferation of corresponding Ba/F3-derived cell lines . It also suppresses migration and invasion of SH-SY5Y-TrkB neuroblastoma cells expressing high level of TrkB .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and hypertension.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the piperazine ring and the methyl groups, which contribute to its distinct pharmacological properties. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTJEXFSCKKESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)
![N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2955166.png)
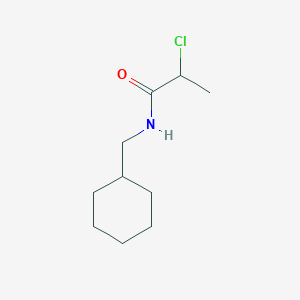
![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)


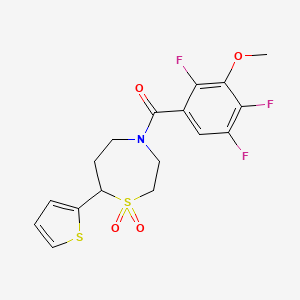
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)
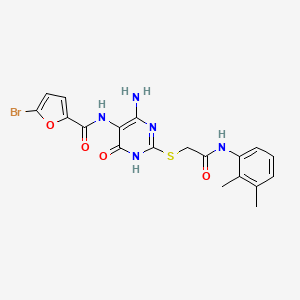
![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)
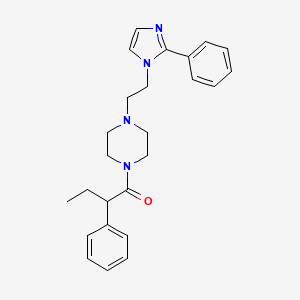
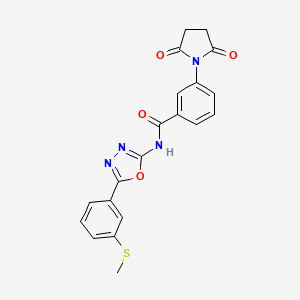
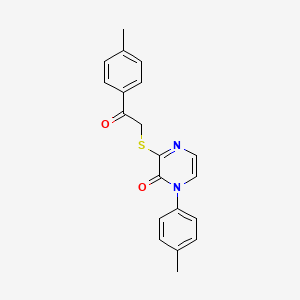
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine](/img/structure/B2955184.png)
